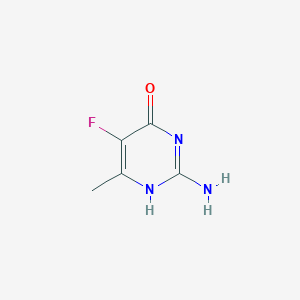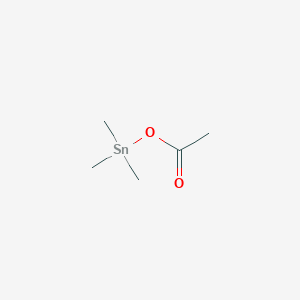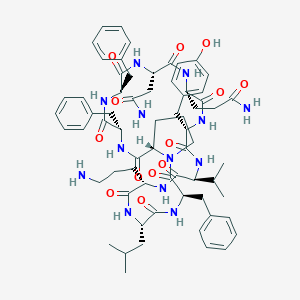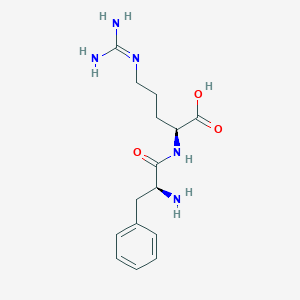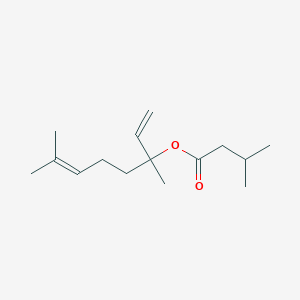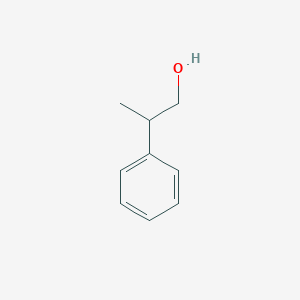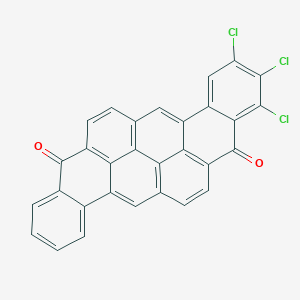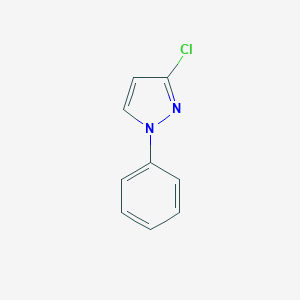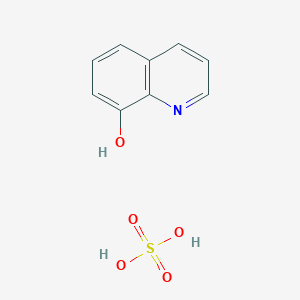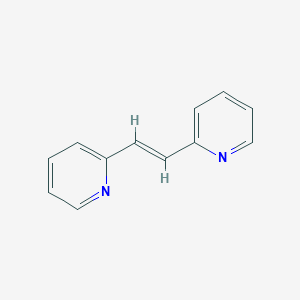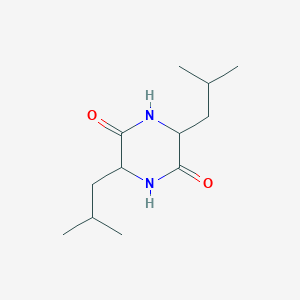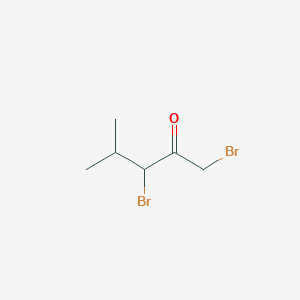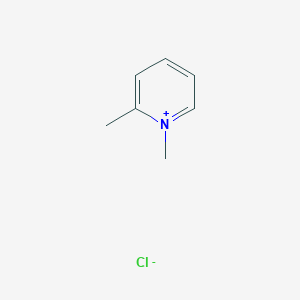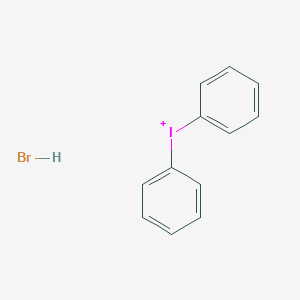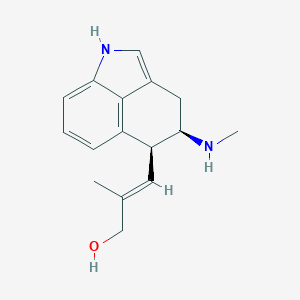
Chanoclavine II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chanoclavine II is a naturally occurring alkaloid compound that belongs to the ergoline family. It is found in several fungi species, including Claviceps purpurea, which is a plant pathogen that infects rye and other cereals. Chanoclavine II has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
科学的研究の応用
Toxicity and Safety
Research on chanoclavine's toxicity in mammals shows that it has low toxicity and raises no food safety concerns. Studies in mice indicated that the median lethal dose of chanoclavine is >2000 mg/kg, classifying it as the lowest hazard class under both the globally harmonized system of classification and labelling of chemicals and the New Zealand Hazardous Substances and New Organisms (HSNO) hazard classes (Finch, Munday, Sprosen & Bhattarai, 2019).
Antibacterial Properties
Chanoclavine, when combined with tetracycline, has been found to significantly reduce the minimum inhibitory concentration (MIC) of tetracycline against multi-drug-resistant Escherichia coli (MDREC). It inhibits the efflux pumps of bacteria, which are ATPase-dependent, and demonstrates a potential in reversing multi-drug resistance (MDR) in Gram-negative bacteria (Dwivedi et al., 2019).
Ergot Alkaloid Biosynthesis
Chanoclavine plays a key role in the biosynthesis of ergot alkaloids. Studies have shown the production of chanoclavine-I in yeast, aiding the understanding of key enzymes involved in ergot alkaloid formation. This research is vital for the potential commercial production of ergot alkaloids, which are highly bioactive molecules (Nielsen et al., 2014).
Potential in Treating Gastrointestinal Disorders
Research suggests that chanoclavine may have a role in regulating irritable bowel syndrome (IBS). It interacts with the 5-HT3A receptor, showing inhibitory effects that could potentially be beneficial for treating excessive gut stimulation (Eom et al., 2021).
特性
CAS番号 |
1466-08-6 |
|---|---|
製品名 |
Chanoclavine II |
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
(E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1 |
InChIキー |
SAHHMCVYMGARBT-GJTNBUKJSA-N |
異性体SMILES |
C/C(=C\[C@@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |
SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
正規SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



